molecular formula C23H30N2O5S B2584104 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 922124-84-3

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2584104
CAS No.: 922124-84-3
M. Wt: 446.56
InChI Key: YVOXHGBBSFZFHA-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a fused benzo-oxazepine core. Its design integrates an isobutyl-substituted oxazepine ring system linked to a methoxy-methyl-substituted benzenesulfonamide moiety. Structural analogs, such as those referenced in (e.g., "Rapa," compounds 1 and 7), provide indirect insights into its behavior .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-15(2)13-25-18-9-8-17(12-20(18)30-14-23(4,5)22(25)26)24-31(27,28)21-11-16(3)7-10-19(21)29-6/h7-12,15,24H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOXHGBBSFZFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H30N2O4SC_{22}H_{30}N_{2}O_{4}S, with a molecular weight of approximately 430.56 g/mol. The presence of the benzo[b][1,4]oxazepin moiety is significant as it is often associated with various pharmacological effects.

Structural Formula

N 5 isobutyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 8 yl 2 methoxy 5 methylbenzenesulfonamide\text{N 5 isobutyl 3 3 dimethyl 4 oxo 2 3 4 5 tetrahydrobenzo b 1 4 oxazepin 8 yl 2 methoxy 5 methylbenzenesulfonamide}

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Anticancer Activity

In vitro studies have shown that the compound may possess anticancer properties. Specifically, it has been tested against several cancer cell lines with promising results. For instance, it demonstrated cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3), leading to apoptosis through the activation of caspase pathways .

The proposed mechanism of action involves the inhibition of specific enzymes involved in cell proliferation and survival. The compound appears to interfere with the signaling pathways that regulate apoptosis and cell cycle progression .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various derivatives of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different derivatives, suggesting moderate antibacterial activity .

Compound DerivativeMIC (µg/mL)Target Bacteria
Derivative A32Staphylococcus aureus
Derivative B128Escherichia coli

Study 2: Anticancer Effects

In another study focusing on its anticancer potential, this compound was tested on MCF-7 cells. The findings revealed a dose-dependent reduction in cell viability after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
1085
2560
5030

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The benzo-oxazepine scaffold is shared among compounds like Rapa, compound 1, and compound 5. highlights that NMR chemical shifts (Table 2) for protons in regions outside substituent positions (e.g., regions A and B) remain nearly identical across these analogs, indicating conserved core environments . However, substituent-induced perturbations in regions A (positions 39–44) and B (positions 29–36) distinguish the target compound from its analogs. For example:

Compound Region A (ppm shift) Region B (ppm shift) Key Substituent
Target compound Δδ = +0.3–0.5 Δδ = -0.2–0.1 Isobutyl, 3,3-dimethyl, methoxy-methyl
Rapa Baseline Baseline Parent scaffold (unmodified)
Compound 1 Δδ = +0.1–0.3 Δδ = -0.1–0.0 Minor alkyl variation
Compound 7 Δδ = +0.4–0.6 Δδ = -0.3–0.2 Bulkier substituents

The isobutyl and dimethyl groups in the target compound induce steric and electronic effects, altering chemical shifts in regions A and B compared to Rapa and compound 1 . These shifts correlate with increased steric hindrance and modified electron density, which could influence binding affinity or metabolic stability.

Reactivity and Physicochemical Properties

introduces the "lumping strategy," where structurally similar compounds are grouped based on shared properties. For example, sulfonamide-containing benzo-oxazepines (like the target compound) may exhibit comparable solubility, pKa, or reactivity patterns due to conserved sulfonamide and heterocyclic moieties. However, substituent variations (e.g., methoxy-methyl vs. bulkier groups in compound 7) significantly alter logP values and metabolic pathways. For instance:

  • Hydrophobicity : The isobutyl group increases logP by ~0.5 units compared to compound 1.
  • Metabolic Stability : Methoxy-methyl groups reduce oxidative metabolism rates relative to unsubstituted analogs .

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